An In-Depth Technical Guide to 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
An In-Depth Technical Guide to 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA
Introduction
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA is the Coenzyme A (CoA) derivative of Prostaglandin E1 (PGE1).[1][2][3] Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals.[4] PGE1, specifically, is a potent vasodilator, an inhibitor of platelet aggregation, and a modulator of inflammation and immune responses.[5][6] The attachment of CoA to PGE1 signifies its involvement in various metabolic pathways, as CoA is a crucial cofactor in the synthesis and oxidation of fatty acids. This guide provides a comprehensive overview of the structure, biosynthesis, biological significance, and analytical methodologies related to PGE1-CoA for researchers, scientists, and drug development professionals.
Biochemical Properties
Chemical Structure
The chemical structure of 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA is complex, consisting of three main components:
-
A Prostaglandin E1 (PGE1) core: This is a 20-carbon structure characterized by a five-membered cyclopentane ring.[7]
-
A heptanoyl linker: A seven-carbon acyl chain.
-
Coenzyme A: A complex molecule itself, composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine triphosphate (ATP).
The precise stereochemistry, denoted by (1R,2R,3R) and (3S), is critical for its biological activity.
Physicochemical Characteristics
| Property | Value |
| Molecular Formula | C41H70N7O20P3S |
| Molecular Weight | 1106.02 g/mol |
Data sourced from available chemical databases.[1]
Biosynthesis of Prostaglandin E1 and its CoA Derivative
The biosynthesis of prostaglandins is a well-elucidated pathway involving several key enzymes.[8] Prostaglandins are synthesized from polyunsaturated fatty acids, with PGE1 being derived from dihomo-γ-linolenic acid (DGLA).[5][9]
The key enzymatic steps are:
-
Phospholipase A2 Activation: In response to various stimuli, phospholipase A2 is activated and releases DGLA from the cell membrane phospholipids.[4]
-
Cyclooxygenase (COX) Action: The released DGLA is then acted upon by cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which catalyze the addition of oxygen to form an unstable intermediate, Prostaglandin G1 (PGG1).[10][11][12]
-
Peroxidase Activity: PGG1 is subsequently reduced by the peroxidase activity of the COX enzyme to form Prostaglandin H1 (PGH1).[13]
-
Prostaglandin E Synthase: PGH1 is then isomerized by the action of Prostaglandin E synthase (PGES) to yield Prostaglandin E1 (PGE1).[14]
The final step to form the CoA derivative involves the activation of the carboxylic acid group of PGE1 by an acyl-CoA synthetase, which ligates it to Coenzyme A. This process is analogous to the activation of other fatty acids for metabolic processes.
Biosynthetic Pathway Diagram
Caption: Biosynthesis of Prostaglandin E1-CoA.
Biological Role and Significance
Prostaglandins are potent, locally acting signaling molecules involved in a wide array of physiological processes.[4][15] Their functions are mediated by binding to specific G-protein coupled receptors on the cell surface.
Role in Inflammation
Prostaglandins are key mediators of inflammation.[14][16] They contribute to the cardinal signs of inflammation: redness, heat, swelling, and pain.[4] PGE1, while having some pro-inflammatory effects, has also been noted for its anti-inflammatory properties in certain contexts, distinguishing it from the more pro-inflammatory PGE2.[5][17] The CoA derivative of PGE1 is likely involved in the metabolic regulation of these inflammatory processes.
Cardiovascular Effects
PGE1 is a powerful vasodilator, meaning it widens blood vessels, which can lead to increased blood flow and a decrease in blood pressure.[4] It also inhibits the aggregation of platelets, which is a crucial step in blood clot formation.[18] These properties make PGE1 and its derivatives subjects of interest in the treatment of cardiovascular diseases.
Other Physiological Functions
Prostaglandins are involved in a multitude of other bodily functions, including:
-
Regulation of uterine contractions during menstruation and labor.[18]
-
Protection of the stomach lining.[19]
-
Modulation of kidney function.[4]
-
Regulation of body temperature.[20]
The CoA form of PGE1 likely plays a role in the metabolic pathways that support these functions.
Methodologies for Study
The study of prostaglandins and their CoA derivatives requires sensitive and specific analytical techniques due to their low concentrations and complex biological matrices.
Experimental Workflow for Quantification
Caption: Workflow for Prostaglandin Quantification.
Detailed Protocol: Quantification by LC-MS/MS
This protocol outlines a general method for the quantification of prostaglandins, which can be adapted for their CoA derivatives.[21][22][23]
-
Sample Preparation and Extraction:
-
Homogenize tissue samples in a suitable buffer.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., PGE1-d4).
-
Perform solid-phase extraction (SPE) to isolate and concentrate the prostaglandins from the complex biological matrix.
-
-
Chromatographic Separation:
-
Utilize ultra-high-performance liquid chromatography (UHPLC) with a C18 column for separation of the different prostaglandin species.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in negative ion mode.
-
Optimize the MS parameters (e.g., collision energy, declustering potential) for the specific precursor and product ions of the target analyte and internal standard.
-
Monitor specific multiple reaction monitoring (MRM) transitions for quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analyte.
-
Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoyl-CoA, as the coenzyme A derivative of Prostaglandin E1, is a molecule of significant interest in the fields of biochemistry, pharmacology, and drug development. Its role at the intersection of lipid metabolism and cellular signaling underscores the complexity of biological regulatory networks. Further research into the specific functions and pathways involving PGE1-CoA will undoubtedly provide valuable insights into both normal physiology and various pathological states, potentially leading to the development of novel therapeutic strategies.
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